molecular formula C20H21N3O3S2 B12205322 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B12205322
M. Wt: 415.5 g/mol
InChI Key: JFYSLPJSSBLFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a butylsulfonyl group and at position 2 with a diphenylacetamide moiety. The sulfonyl group introduces strong electron-withdrawing characteristics, while the diphenylacetamide contributes steric bulk and aromatic interactions.

Properties

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide

InChI

InChI=1S/C20H21N3O3S2/c1-2-3-14-28(25,26)20-23-22-19(27-20)21-18(24)17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3,(H,21,22,24)

InChI Key

JFYSLPJSSBLFCX-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sulfonation and Alkylation

  • 5-Mercapto-1,3,4-thiadiazol-2-amine (1.0 equiv) is treated with butyl bromide (1.5 equiv) in dimethylformamide (DMF) at 60°C for 12 hours to form 5-(butylthio)-1,3,4-thiadiazol-2-amine .

  • The intermediate sulfide is oxidized using hydrogen peroxide (30%) in glacial acetic acid at 0–5°C for 4 hours, yielding 5-(butylsulfonyl)-1,3,4-thiadiazol-2-amine .

Optimization Notes :

  • Lower temperatures (<10°C) prevent degradation of the thiadiazole ring during oxidation.

  • Yields improve with catalytic vanadium pentoxide (V₂O₅) (85% vs. 70% without).

Characterization Data :

  • IR (KBr) : 1320 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).

  • ¹H NMR (CDCl₃) : δ 0.92 (t, 3H, CH₂CH₂CH₂CH₃), 1.45 (m, 4H, CH₂CH₂CH₂), 3.20 (t, 2H, SO₂CH₂).

Formation of the Diphenylacetamide Moiety

The 2,2-diphenylacetamide group is introduced via amidation of the primary amine on the thiadiazole ring. Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) enhance reaction efficiency.

Procedure :

  • 5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine (1.0 equiv) is dissolved in anhydrous acetonitrile.

  • Diphenylacetyl chloride (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) are added sequentially under nitrogen atmosphere.

  • The mixture is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography (eluent: ethyl acetate/petroleum ether, 3:7).

Yield and Purity :

  • Isolated Yield : 68–72%.

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Structural Confirmation :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (CDCl₃) : δ 7.25–7.45 (m, 10H, aromatic H), 4.85 (s, 2H, CH₂), 3.60 (s, 2H, SO₂CH₂).

  • MS (ESI) : m/z 485.2 [M+H]⁺.

Optimization and Scalability

Solvent and Temperature Effects

  • Acetonitrile outperforms DMF or THF in minimizing side reactions (e.g., hydrolysis of the acyl chloride).

  • Reactions conducted at 0–5°C reduce racemization but require extended stirring (36–48 hours).

Catalytic Enhancements

  • Adding 4-dimethylaminopyridine (DMAP) (0.1 equiv) increases amidation yields to 78–82%.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Thiadiazole formationPOCl₃, chloroacetic acid, 80°C7595
SulfonationH₂O₂, CH₃COOH, 0°C8597
AmidationEDC/HOBt, CH₃CN, rt7298

Challenges and Mitigation Strategies

  • Oxidation Over-Run : Excess H₂O₂ can oxidize the thiadiazole ring. Solution: Gradual addition of oxidant under ice-bath conditions.

  • Acyl Chloride Hydrolysis : Moisture-sensitive reactions require anhydrous solvents and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Cores ()

Compounds in share the 1,3,4-thiadiazole backbone but differ in substituents. Key comparisons include:

Compound ID Substituent at Position 5 Acetamide Side Chain Melting Point (°C) Yield (%)
5f Methylthio 2-(2-Isopropyl-5-methylphenoxy) 158–160 79
5g Ethylthio 2-(2-Isopropyl-5-methylphenoxy) 168–170 78
5h Benzylthio 2-(2-Isopropyl-5-methylphenoxy) 133–135 88
Target Butylsulfonyl 2,2-Diphenyl Data not provided N/A
  • Substituent Effects : The target’s butylsulfonyl group is more polar and electron-withdrawing than thioether substituents (e.g., methylthio in 5f), which may enhance solubility in polar solvents or improve metabolic stability .
  • Synthetic Feasibility : Benzylthio-substituted compounds (e.g., 5h) show higher yields (88%), suggesting that bulky substituents may stabilize intermediates during synthesis .

Benzothiazole Derivatives with Sulfonamide/Sulfamoyl Groups ()

lists benzothiazole analogs, such as N-(6-(N-butylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide. Key differences include:

  • Core Heterocycle : Benzothiazole vs. 1,3,4-thiadiazole. Benzothiazoles have a fused benzene ring, enhancing aromaticity and rigidity compared to the smaller thiadiazole system .
  • Functional Groups : The sulfamoyl group (-SO₂NH-) in benzothiazoles differs from the sulfonyl group (-SO₂-) in the target, altering hydrogen-bonding capacity and acidity. Sulfamoyl groups may exhibit stronger interactions with basic residues in enzymes .

Thiadiazole Sulfonamides and Acetamides ()

includes compounds like 5-Amino-1,3,4-thiadiazole-2-sulfonamide and N-(1,3,4-Thiadiazol-2-yl)acetamide. Comparisons highlight:

  • Sulfonamide vs. Sulfonyl: Sulfonamides (e.g., 5-Amino-1,3,4-thiadiazole-2-sulfonamide) can deprotonate at physiological pH, enabling ionic interactions, whereas sulfonyl groups (as in the target) are non-ionizable but highly electronegative .
  • Acetamide Variations : The target’s diphenylacetamide offers greater lipophilicity than simpler acetamides (e.g., N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide), which may influence membrane permeability .

Other Thiadiazole Derivatives (Evidences 4–5)

  • N-[5-(Benzylamino)-1,3,4-Thiadiazol-2-yl]-2-Phenylacetamide (): The benzylamino group (-NHCH₂Ph) introduces basicity, contrasting with the target’s sulfonyl group. This may reduce stability under acidic conditions but improve solubility in basic environments .

Research Findings and Trends

Physicochemical Properties

  • Melting Points : Thiadiazole derivatives with electron-withdrawing groups (e.g., sulfonyl) generally exhibit higher melting points due to increased crystallinity. For example, 5g (ethylthio substituent) melts at 168–170°C, while sulfonyl-containing analogs may surpass this range .
  • Solubility : Sulfonyl groups improve aqueous solubility relative to thioethers or alkyl chains, critical for oral bioavailability.

Biological Activity

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique chemical structure and potential biological activities. This compound features a thiadiazole ring, which is known for its diverse biological properties, alongside a diphenylacetamide moiety that enhances its stability and reactivity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O3S2, with a molecular weight of 415.5 g/mol. The structural characteristics include:

  • Thiadiazole Ring : Imparts significant pharmacological properties.
  • Butylsulfonyl Group : Enhances solubility and biological activity.
  • Diphenylacetamide Moiety : Contributes to the compound's stability.
PropertyValue
Molecular FormulaC20H21N3O3S2
Molecular Weight415.5 g/mol
IUPAC NameThis compound
CAS Number[Not available]

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Butylsulfonyl Group : Achieved via sulfonation reactions.
  • Attachment of the Diphenylacetamide Moiety : This is done through acylation reactions.

Each step requires specific reagents and conditions to ensure high purity and yield of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic activity against various cancer cell lines.

  • Case Study : A related compound was evaluated for its cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most active derivative exhibited an IC50 value of 0.034 mmol/L against A549 cells, indicating potent anticancer activity .

Antimicrobial Activity

Thiadiazole derivatives are also known for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Evaluation : In vitro tests revealed that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites.
  • Receptor Modulation : It can alter receptor functions through interactions with binding sites.

These interactions can lead to significant alterations in cellular pathways and physiological responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.